molecular formula C12H13ClO3S B3023938 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid CAS No. 951889-90-0

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid

Cat. No. B3023938
CAS RN: 951889-90-0
M. Wt: 272.75 g/mol
InChI Key: IEHVWXSQCLXNLB-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid” is an organic compound containing a phenyl ring substituted with a chlorine atom and a methylthio group, attached to a 5-oxovaleric acid group. The presence of these functional groups suggests that this compound could participate in various chemical reactions typical of carboxylic acids, chloroaromatics, and thioethers .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenyl ring (a six-membered carbon ring with alternating double bonds) substituted at the 2nd position with a chlorine atom and at the 4th position with a methylthio group. This phenyl ring is attached at the 5th position to a 5-oxovaleric acid group .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The chlorine on the phenyl ring could undergo nucleophilic aromatic substitution reactions. The methylthio group could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Mechanism of Action

Without specific context or application, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

5-(2-chloro-4-methylsulfanylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3S/c1-17-8-5-6-9(10(13)7-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHVWXSQCLXNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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